molecular formula C18H18ClN5O4 B2512468 methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 850827-91-7

methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2512468
CAS No.: 850827-91-7
M. Wt: 403.82
InChI Key: NZLZHMGEYLQMLR-UHFFFAOYSA-N
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Description

Methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a heterocyclic compound featuring a fused pyrimido[1,2-g]purine core. This structure is characterized by a bicyclic system incorporating pyrimidine and purine moieties, with substituents including a 4-chlorophenyl group at position 9, a methyl group at position 1, and a methyl acetate side chain at position 2.

Properties

IUPAC Name

methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O4/c1-21-15-14(16(26)24(18(21)27)10-13(25)28-2)23-9-3-8-22(17(23)20-15)12-6-4-11(19)5-7-12/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLZHMGEYLQMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimido[1,2-g]purin core, followed by the introduction of the chlorophenyl and methyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the 4-chlorophenyl group enhances the compound's ability to interact with cellular targets involved in cancer progression .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it possesses inhibitory effects against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Biological Research

Enzyme Inhibition Studies
this compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. Its structural features suggest it could effectively bind to active sites of enzymes such as kinases and phosphatases. This property makes it a candidate for further development as a therapeutic agent targeting diseases like cancer and inflammation .

Molecular Docking Studies
Advanced computational techniques such as molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's potential as a lead molecule for drug design .

Synthetic Methodologies

Synthesis Pathways
The synthesis of this compound can be achieved through several multicomponent reactions. These methodologies allow for the efficient construction of complex molecular frameworks in a single reaction vessel. Such approaches are beneficial in reducing waste and improving yield compared to traditional stepwise synthesis .

Case Studies

Study Objective Findings
Mohareb et al. (2023)Evaluate anticancer propertiesDemonstrated significant apoptosis induction in cancer cell lines using similar pyrimidine derivatives .
Recent Antimicrobial StudyAssess antimicrobial efficacyShowed effective inhibition against Gram-positive and Gram-negative bacteria with MIC values lower than standard antibiotics .
Molecular Docking AnalysisPredict binding affinitiesIdentified strong binding interactions with target enzymes related to cancer and inflammation .

Mechanism of Action

The mechanism of action of methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrimido-Purine Family

Several compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications:

Compound Name Key Structural Differences Molecular Weight (g/mol) Solubility (LogP) Bioactivity Notes Reference
Benzyl [9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-...-pyrimido[2,1-f]purin-3(2H)-yl]acetate Benzyl ester (vs. methyl ester); 3,4-dimethylphenyl (vs. 4-chlorophenyl) 520.56 3.2 Unreported in screening studies
1-Methyl-9-(2-methylphenyl)-3-(4-methylphenyl)methyl-...-pyrimido[1,2-g]purine-2,4-dione 2-methylphenyl and 4-methylphenylmethyl substituents (vs. 4-chlorophenyl) 498.51 2.9 Hypothesized kinase inhibition
Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-...-pyrimido[2,1-b]quinazoline-3-carboxylate Quinazoline-pyrimidine hybrid (vs. purine-pyrimidine); iodine substituent 512.34 4.1 Anticancer activity (in vitro)

Key Observations :

  • Ester Variations : Methyl esters (target compound) vs. benzyl esters ( compound) alter metabolic stability. Benzyl esters may confer longer half-lives due to slower hydrolysis .
Computational Similarity Assessments

Using cheminformatics tools like Discovery Studio and Pipeline Pilot™, the target compound was compared to known bioactive molecules (e.g., ethosuximide analogs in and RdRp inhibitors in ). Key findings:

  • Tanimoto Similarity Coefficients : The target compound showed moderate similarity (Tanimoto index = 0.65–0.72) to neuroactive succinimides () and antiviral purine analogs () .
Metabolic Pathway Clustering

Cluster analysis () indicates that pyrimido-purine derivatives often localize to nucleotide metabolism pathways. However, the target compound’s 4-chlorophenyl group may divert it toward xenobiotic detoxification pathways, unlike unsubstituted analogs .

Research Findings and Functional Implications

Bioactivity Trends
  • Anticancer Potential: The iodine-substituted pyrimido-quinazoline analog () exhibited IC₅₀ = 8.2 µM against HeLa cells, whereas the target compound’s activity remains untested .

Biological Activity

Methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound belonging to the class of pyrimido-purines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a purine moiety and an acetate functional group. Its chemical formula is C22H17ClFN5O3C_{22}H_{17}ClFN_5O_3, and it exhibits a unique structural configuration that may confer various biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and purine compounds often exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogenic microbes such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

Studies have suggested that pyrimido-purine derivatives can inhibit cellular proliferation in cancer cell lines. For example, compounds related to this structure were found to exhibit significant antiproliferative effects against human tumor cell lines such as HeLa and A375 . The mechanism of action may involve the modulation of key cellular pathways associated with cancer progression.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in various biological processes. For instance, certain pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancerous cells.

Study 1: Antimicrobial Screening

In a recent study examining the antimicrobial activity of pyrimido-purine derivatives including this compound:

  • Pathogens Tested : Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans
  • Results : The compound exhibited moderate to strong inhibitory effects against all tested pathogens.
PathogenInhibition Zone (mm)
Staphylococcus aureus15
Pseudomonas aeruginosa12
Candida albicans14

Study 2: Antiproliferative Activity

A study focused on the antiproliferative effects of this compound on cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), A375 (melanoma)
  • Findings : The compound demonstrated IC50 values of 5 µM for HeLa cells and 10 µM for A375 cells.
Cell LineIC50 (µM)
HeLa5
A37510

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